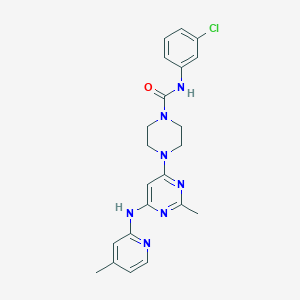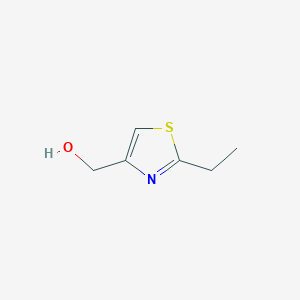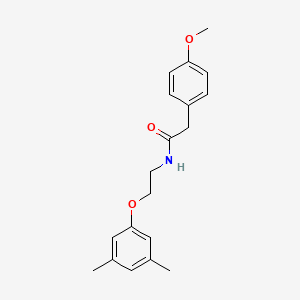
N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenyl)acetamide, commonly known as DMPEA-AM2, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the amide class of compounds and has a molecular weight of 329.43 g/mol. The purpose of
Scientific Research Applications
Analgesic Properties
Research on compounds structurally related to N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenyl)acetamide, such as capsaicinoids, has highlighted their analgesic potential. For instance, the study of the crystal structure of a potent analgesic capsaicinoid, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, reveals insights into the structural basis of its analgesic properties. The molecules are stabilized by intermolecular hydrogen bonds, suggesting a mechanism through which these compounds could modulate pain receptors (Park et al., 1995).
Anticancer Activity
Another area of research involves the synthesis and structural analysis of compounds with potential anticancer activity. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its structure elucidated through spectroscopic techniques. The compound's anticancer activity was confirmed through in silico modeling, targeting the VEGFr receptor, indicating the therapeutic potential of similar acetamide derivatives in cancer treatment (Sharma et al., 2018).
Herbicide Effectiveness
Additionally, chloroacetamide derivatives have been studied for their effectiveness as herbicides, demonstrating the agricultural applications of acetamide compounds. Research on the inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus by chloroacetamides such as alachlor and metazachlor suggests the potential use of similar compounds in controlling weed growth in various crops (Weisshaar & Böger, 1989).
properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-10-15(2)12-18(11-14)23-9-8-20-19(21)13-16-4-6-17(22-3)7-5-16/h4-7,10-12H,8-9,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDAZLPATOQQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)CC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2859277.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2859278.png)
![6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride](/img/structure/B2859279.png)

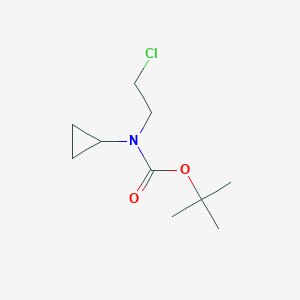
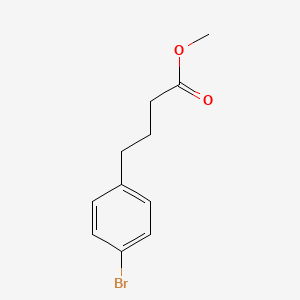
![3-(3-(4-(4-fluorophenyl)piperazine-1-carbonyl)phenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2859284.png)
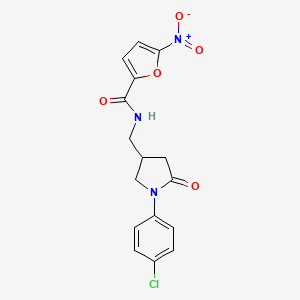
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2859290.png)
